Regioisomeric Specificity: 2-Phenoxy vs. 3-Phenoxy Substitution Pattern
N-(Pentan-3-yl)-2-phenoxybenzamide (C18H21NO2, MW 283.4 g/mol) differs from its 3-phenoxy regioisomer N-(pentan-3-yl)-3-phenoxybenzamide (CAS 794579-07-0, also C18H21NO2, MW 283.4 g/mol) only by the position of the phenoxy group on the benzamide ring. In the broader 2-phenoxybenzamide class, the 2-phenoxy substitution is critical for antiplasmodial activity; the lead compound 1 (4-fluorophenoxy at position 2) exhibited PfNF54 IC50 = 0.4134 µM and a selectivity index of 316.9, whereas removal or repositioning of the aryloxy group markedly reduced activity [1]. No direct quantitative comparison between the 2-phenoxy and 3-phenoxy pentan-3-yl isomers has been published to date.
| Evidence Dimension | Molecular identity (substitution pattern) and predicted impact on bioactivity |
|---|---|
| Target Compound Data | 2-phenoxy substitution; C18H21NO2; MW 283.4 g/mol |
| Comparator Or Baseline | N-(pentan-3-yl)-3-phenoxybenzamide (CAS 794579-07-0); 3-phenoxy substitution; C18H21NO2; MW 283.4 g/mol |
| Quantified Difference | No direct activity data available. Class-level inference: 2-phenoxy substitution is associated with antiplasmodial activity (PfNF54 IC50 ~0.4–1.0 µM range for active analogs), whereas 3-phenoxy regioisomers lack published antiplasmodial SAR characterization. |
| Conditions | Class-level SAR derived from P. falciparum NF54 blood-stage assays on 2-phenoxybenzamide congeners (Hermann et al., 2021). |
Why This Matters
For research programs targeting the 2-phenoxybenzamide pharmacophore, the 2-phenoxy regioisomer is the relevant chemical probe; the 3-phenoxy isomer is a distinct chemical entity with uncharacterized biological activity.
- [1] Hermann T, Hochegger P, Dolensky J, et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. 2021; 14(11):1109. View Source
